molecular formula C39H42N2O19 B12787002 Glycine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,1--tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- CAS No. 128162-62-9

Glycine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,1--tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-

Cat. No.: B12787002
CAS No.: 128162-62-9
M. Wt: 842.8 g/mol
InChI Key: LLWHVGMGXRFQFH-PHMCRVAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,1–tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a glycine moiety linked to a highly functionalized tetracyclic core, which includes multiple hydroxyl, methoxy, and sugar groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the tetracyclic core. Typical reaction conditions might include the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents like trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the synthesis of intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study glycosylation processes in cells.

    Medicine: Potential use as a drug or drug precursor due to its complex structure and functional groups.

    Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its glycosyl and hydroxyl groups, affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Glycine derivatives: Compounds with similar glycine moieties.

    Tetracyclic compounds: Molecules with similar tetracyclic cores.

    Glycosylated compounds: Molecules with similar glycosylation patterns.

Uniqueness

This compound is unique due to its combination of a glycine moiety, a highly functionalized tetracyclic core, and multiple glycosyl groups. This combination of features might confer unique biological or chemical properties, making it valuable for specific applications.

Properties

CAS No.

128162-62-9

Molecular Formula

C39H42N2O19

Molecular Weight

842.8 g/mol

IUPAC Name

2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-(hydroxymethyl)-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C39H42N2O19/c1-11-4-16-24(31(51)21(11)37(55)41-8-20(45)46)23-14(7-15-25(32(23)52)28(48)13-5-12(56-3)6-17(43)22(13)27(15)47)29(49)35(16)59-39-34(54)36(26(40-2)19(9-42)58-39)60-38-33(53)30(50)18(44)10-57-38/h4-7,18-19,26,29-30,33-36,38-40,42-44,49-54H,8-10H2,1-3H3,(H,41,55)(H,45,46)/t18-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

LLWHVGMGXRFQFH-PHMCRVAQSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)NC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)C(=O)C7=C(C4=O)C=C(C=C7O)OC)O)C(=C1C(=O)NCC(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2OC5C(C(C(C(O5)CO)NC)OC6C(C(C(CO6)O)O)O)O)O)C(=O)C7=C(C4=O)C=C(C=C7O)OC)O)C(=C1C(=O)NCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.